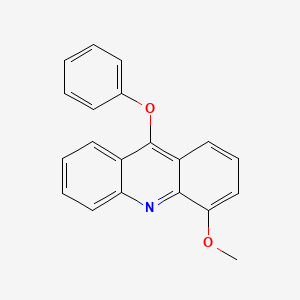![molecular formula C14H14Cl2N2O2 B12924094 4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one CAS No. 88094-05-7](/img/structure/B12924094.png)
4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-((4-chlorobenzyl)oxy)-2-propylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with chloro and propyl groups, as well as a chlorobenzyl ether moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-Chloro-5-((4-chlorobenzyl)oxy)-2-propylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors to form the pyridazinone ring.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides under basic conditions.
Ether Formation: The final step involves the formation of the chlorobenzyl ether moiety through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-Chloro-5-((4-chlorobenzyl)oxy)-2-propylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro or ether moieties, leading to the formation of new derivatives.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and chlorobenzyl derivatives.
Scientific Research Applications
4-Chloro-5-((4-chlorobenzyl)oxy)-2-propylpyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-5-((4-chlorobenzyl)oxy)-2-propylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
4-Chloro-5-((4-chlorobenzyl)oxy)-2-propylpyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:
4-Chloro-5-((4-chlorobenzyl)oxy)-2-fluorophenylpyridazin-3(2H)-one: Similar structure but with a fluorophenyl group instead of a propyl group.
4-Chloro-5-((4-chlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one: Contains a methyl group instead of a propyl group.
4-Chloro-5-((4-chlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one: Contains an ethyl group instead of a propyl group.
The uniqueness of 4-Chloro-5-((4-chlorobenzyl)oxy)-2-propylpyridazin-3(2H)-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
88094-05-7 |
|---|---|
Molecular Formula |
C14H14Cl2N2O2 |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
4-chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3-one |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-2-7-18-14(19)13(16)12(8-17-18)20-9-10-3-5-11(15)6-4-10/h3-6,8H,2,7,9H2,1H3 |
InChI Key |
FAJMEEHYJSGNMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


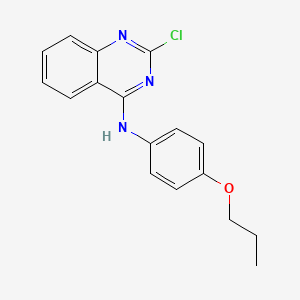
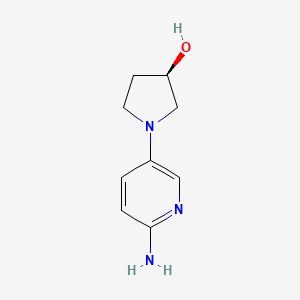


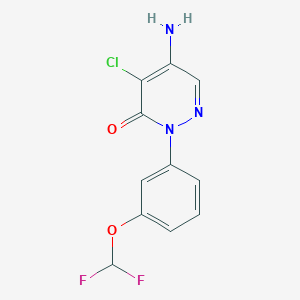

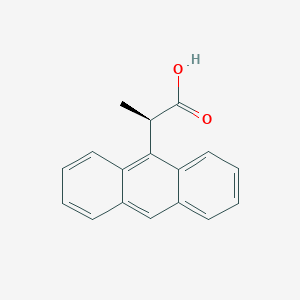
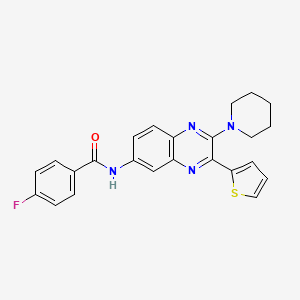


![3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12924107.png)
